5-Bromo-4,4,5,5-tetrafluoropentan-2-one is a halogenated organic compound with significant chemical properties and applications in various scientific fields. This compound belongs to the class of fluorinated ketones, characterized by the presence of bromine and multiple fluorine atoms, which influence its reactivity and stability. The molecular formula for this compound is , and it has a molecular weight of approximately 252.99 g/mol.
This compound can be synthesized through various chemical reactions involving fluorinated precursors. Its synthesis and applications have been documented in several scientific studies and chemical databases, highlighting its importance in organic chemistry and material science.
5-Bromo-4,4,5,5-tetrafluoropentan-2-one is classified as a fluorinated ketone. It exhibits properties typical of halogenated compounds, including increased reactivity due to the presence of electronegative halogens.
The synthesis of 5-Bromo-4,4,5,5-tetrafluoropentan-2-one can be achieved through several methods:
The synthesis often involves careful control of reaction conditions such as temperature and pressure to optimize yield and purity. The use of protecting groups may also be necessary to prevent unwanted side reactions during multi-step syntheses.
The molecular structure of 5-Bromo-4,4,5,5-tetrafluoropentan-2-one features a carbon skeleton with multiple functional groups:
The structural representation can be denoted using SMILES notation as C(O)(=O)CCC(F)(F)C(Br)(F)F
.
5-Bromo
CAS No.: 92321-29-4
CAS No.: 2226-71-3
CAS No.: 118524-14-4
CAS No.: 471-84-1
CAS No.: 636-57-7
CAS No.: